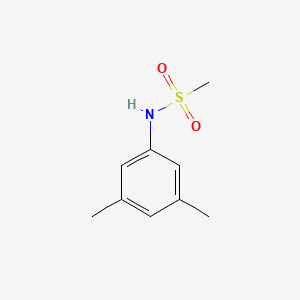

N-(3,5-dimethylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)10-13(3,11)12/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPANWYQMIGRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3,5-dimethylphenyl)methanesulfonamide

The preparation of this compound has been primarily achieved through well-established synthetic protocols, with a focus on the coupling of an aniline (B41778) derivative with a sulfonyl chloride. These methods are valued for their reliability and scalability.

Conventional Synthetic Routes (e.g., Aniline-Sulfonyl Chloride Coupling)

The most common and straightforward method for the synthesis of this compound involves the reaction of 3,5-dimethylaniline (B87155) with methanesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is often employed as both the solvent and the base, facilitating the reaction to proceed to completion.

A similar procedure has been documented for the synthesis of the structurally related compound, N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide. nih.gov In this analogous synthesis, 4-methylbenzenesulfonyl chloride is reacted with 3,5-dimethylaniline. nih.gov The reaction mixture is heated to ensure the completion of the coupling. nih.gov Following the reaction, the product is isolated by pouring the mixture into ice-cold water, which precipitates the solid sulfonamide. nih.gov The crude product is then collected by filtration and purified by recrystallization from a suitable solvent such as dilute ethanol. nih.gov This general methodology is directly applicable to the synthesis of this compound.

Reaction Scheme:

Reactants: Methanesulfonyl chloride and 3,5-dimethylaniline

Base: Pyridine or other non-nucleophilic bases

Solvent: Pyridine, dichloromethane, or tetrahydrofuran (B95107)

Work-up: Aqueous work-up to remove the base and its salt, followed by extraction and purification.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.

While specific optimization data for this compound is not extensively detailed in the available literature, general principles for sulfonamide synthesis can be applied. The choice of base is critical; sterically hindered non-nucleophilic bases are preferred to minimize side reactions. The solvent should be inert and capable of dissolving the reactants. The reaction temperature is typically kept moderate to avoid decomposition of the reactants or products.

| Parameter | Variation | Expected Outcome |

| Base | Pyridine, Triethylamine, DIPEA | Affects reaction rate and side products |

| Solvent | Dichloromethane, THF, Acetonitrile | Influences solubility and reaction kinetics |

| Temperature | 0 °C to reflux | Controls reaction rate and selectivity |

| Time | 1 to 24 hours | Determines the extent of conversion |

Advanced Synthetic Approaches and Catalytic Methods

To overcome some of the limitations of conventional methods, such as the use of stoichiometric amounts of base and sometimes harsh reaction conditions, advanced synthetic strategies have been developed. These often involve the use of catalysts to improve efficiency and selectivity.

Metal-Catalyzed N-Arylation for Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the synthesis of N-arylsulfonamides. A mild and efficient method for the Pd-catalyzed N-arylation of methanesulfonamide (B31651) has been reported, which can be applied to the synthesis of this compound. organic-chemistry.org This approach involves the coupling of an aryl halide (e.g., 1-bromo-3,5-dimethylbenzene (B43891) or 1-chloro-3,5-dimethylbenzene) with methanesulfonamide in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.org

This method offers a significant advantage by avoiding the use of potentially genotoxic anilines and sulfonyl chlorides in the final coupling step. organic-chemistry.org The optimized conditions often utilize a palladium precursor such as [Pd(allyl)Cl]2 and a bulky electron-rich phosphine (B1218219) ligand like t-BuXPhos. organic-chemistry.org

Catalytic Cycle Components:

| Component | Example | Role |

| Palladium Precursor | [Pd(allyl)Cl]2 | Source of the active Pd(0) catalyst |

| Ligand | t-BuXPhos | Stabilizes the catalyst and facilitates reductive elimination |

| Base | K3PO4, Cs2CO3 | Activates the sulfonamide |

| Solvent | 2-MeTHF, Toluene | Provides the reaction medium |

Oxidative Nitration of N-Aryl Sulfonamides

The introduction of a nitro group onto the aromatic ring of N-aryl sulfonamides can be a valuable transformation for further functionalization. The nitration of N-(dimethylphenyl)methanesulfonamides has been investigated. researchgate.net The methanesulfonamide group is an ortho/para directing group for electrophilic aromatic substitution. researchgate.net For this compound, the positions ortho and para to the sulfonamide group are substituted with methyl groups. Therefore, nitration is expected to occur at the remaining activated positions.

A direct oxidative nitration of aromatic sulfonamides using sodium nitrite (B80452) as the nitrating agent has also been developed, offering a method that can be performed under mild conditions. rsc.org This reaction typically exhibits mono-substitution selectivity. rsc.org

Nitration Reaction Summary:

| Substrate | Reagents | Major Product(s) |

| N-(2,6-dimethylphenyl)methanesulfonamide | NaNO2, HNO3 | 4-nitro-N-(2,6-dimethylphenyl)methanesulfonamide researchgate.net |

| N-(2,6-dimethylphenyl)methanesulfonamide | HNO3, H2SO4 | 3,5-dinitro-N-(2,6-dimethylphenyl)methanesulfonamide researchgate.net |

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold can be further modified to generate a library of related compounds. These derivatization strategies often involve transformations of the sulfonamide N-H bond, the aromatic ring, or the methyl groups.

The sulfonamide nitrogen can be alkylated or acylated under basic conditions. The aromatic ring is susceptible to electrophilic substitution reactions such as halogenation and Friedel-Crafts reactions, with the methanesulfonamido group and the two methyl groups directing the incoming electrophile. The benzylic methyl groups could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution.

Potential Functional Group Interconversions:

| Functional Group | Reagents | Product Functional Group |

| Sulfonamide N-H | NaH, Alkyl halide | N-Alkyl sulfonamide |

| Aromatic C-H | Br2, FeBr3 | Bromo-substituted aromatic ring |

| Aromatic C-H | Acyl chloride, AlCl3 | Acylated aromatic ring |

| Benzylic C-H | NBS, Light | Bromomethyl group |

Strategies for Modifying the Phenyl Ring Substituents

The 3,5-dimethylphenyl group of this compound offers several avenues for chemical modification, primarily through electrophilic aromatic substitution and cross-coupling reactions. The two methyl groups on the aromatic ring are ortho, para-directing, and their positions at the 3 and 5 carbons influence the regioselectivity of these reactions.

One of the primary strategies for modifying the phenyl ring is electrophilic aromatic substitution . Reactions such as nitration and halogenation can introduce new functional groups onto the ring. For instance, the nitration of a similar structure, 1-(3,5-dimethoxyphenyl)-2-(3,5-dimethylphenyl)ethane, has been reported to occur on the methylated ring, demonstrating the feasibility of such transformations. The directing effects of the methyl groups and the sulfonamide moiety would dictate the position of the incoming electrophile.

Another powerful technique for phenyl ring modification is palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or alkyl groups. While direct studies on this compound are not prevalent, research on analogous compounds like N-(2,5-dibromophenyl)acetamide has shown successful Suzuki coupling with different arylboronic acids. A similar approach could be envisioned for a halogenated derivative of this compound.

The following table summarizes potential modifications to the phenyl ring based on established chemical principles and reactions of analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) in an appropriate solvent. | Introduction of a nitro group (-NO₂) onto the aromatic ring. |

| Halogenation | Halogenating agent (e.g., Br₂, Cl₂) with a Lewis acid catalyst. | Introduction of a halogen atom (e.g., -Br, -Cl) onto the aromatic ring. |

| Suzuki Coupling | A halogenated derivative of the starting material, a boronic acid, a palladium catalyst, and a base. | Formation of a new C-C bond between the phenyl ring and the organic group from the boronic acid. |

Modifications at the Sulfonamide Nitrogen

The sulfonamide functional group itself presents opportunities for chemical modification, particularly at the nitrogen atom. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, creating a nucleophilic anion that can participate in further reactions.

N-Alkylation is a common modification for sulfonamides. This reaction involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by the addition of an alkylating agent, such as an alkyl halide. This results in the formation of an N-alkylated sulfonamide. While specific examples for this compound are not extensively documented in the provided literature, the synthesis of more complex molecules containing an N-methyl-N-methanesulfonylamino moiety suggests that such alkylations are synthetically accessible.

The following table outlines the general strategy for the modification at the sulfonamide nitrogen.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| N-Alkylation | A base (e.g., NaH, K₂CO₃) to deprotonate the sulfonamide, followed by an alkylating agent (e.g., CH₃I, C₂H₅Br). | An N-alkyl-N-(3,5-dimethylphenyl)methanesulfonamide. |

It is important to note that the reactivity and the outcome of these proposed modifications would need to be empirically determined and optimized for this compound.

Insights from Single Crystal X-ray Diffraction Studies of Structurally Similar Arylsulfonamides

Although the crystal structure for this compound has not been specifically reported, detailed X-ray diffraction data from its benzene (B151609) and p-tolyl analogues offer valuable predictive insights.

The molecular geometry of these related compounds is characterized by a tetrahedral arrangement around the sulfur atom. In N-(3,5-dimethylphenyl)benzenesulfonamide, the molecule is notably bent at the sulfur atom. nih.gov Key bond lengths and angles for this compound and its 4-methyl substituted counterpart provide a baseline for the expected parameters in the methanesulfonamide derivative.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Related Arylsulfonamides

| Parameter | N-(3,5-dimethylphenyl)benzenesulfonamide | N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide |

|---|---|---|

| S—O (avg) | Data not available | Data not available |

| S—N | Data not available | Data not available |

| S—C (aryl) | Data not available | Data not available |

| N—C (aryl) | Data not available | Data not available |

| O—S—O | Data not available | Data not available |

| O—S—N | Data not available | Data not available |

| O—S—C | Data not available | Data not available |

| N—S—C | Data not available | Data not available |

| S—N—C | Data not available | Data not available |

Detailed bond parameters were not explicitly provided in the search results abstracts.

The conformation of the sulfonamide bridge is a critical feature. For N-(3,5-dimethylphenyl)benzenesulfonamide, the C(aryl)—SO₂—NH—C(aryl) torsion angle is 67.9 (2)°. nih.gov In the case of N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide, the conformation of the N—C bond within the C—SO₂—NH—C segment exhibits gauche torsions relative to the S=O bonds. nih.gov Furthermore, the N—H bond adopts a conformation that is anti to one of the meta-methyl groups and syn to the other on the aniline ring. nih.gov This indicates a specific rotational preference influenced by the substitution pattern on the phenyl ring.

Intermolecular Interactions and Solid-State Architecture

The solid-state packing of these molecules is predominantly governed by hydrogen bonding, leading to the formation of well-defined supramolecular structures.

In the crystal structure of N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide, the N—H⋯O hydrogen bonds link the molecules into inversion-related dimers. nih.gov Similarly, for N-(3,5-dimethylphenyl)benzenesulfonamide, these hydrogen bonds are responsible for packing the molecules into a supramolecular architecture. nih.gov This dimerization or chain formation via hydrogen bonding is a characteristic feature that dictates the packing efficiency and solid-state properties of these compounds.

Comparative Structural Studies with Related Methanesulfonanilides

The dihedral angle between the two aromatic rings is another important parameter. It is 54.6 (1)° for N-(3,5-dimethylphenyl)benzenesulfonamide and 53.9 (1)° for N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide. nih.govnih.gov These values are contrasted with other isomers, indicating that the 3,5-dimethyl substitution pattern results in a relatively consistent inter-ring orientation. Based on these comparisons, it can be inferred that this compound would also exhibit a bent conformation at the sulfur atom and engage in similar N—H⋯O hydrogen bonding to form supramolecular assemblies in the solid state.

Influence of Substituents on Molecular Conformation

The conformation of N-aryl sulfonamides, including this compound and its analogues, is significantly influenced by the nature and presence of substituents on the aryl ring. The molecular structure is primarily defined by the torsion angle around the S-N bond and the relative orientation of the aromatic rings.

In the related compound, N-(3,5-dimethylphenyl)benzenesulfonamide, the molecule is bent at the sulfur atom, exhibiting a C(aryl)—SO₂—NH—C(aryl) torsion angle of 67.9 (2)°. nih.gov Similarly, for N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide, this key torsion angle is 56.8 (2)°. nih.gov These values indicate a gauche conformation of the N-C bond with respect to the S=O bonds. nih.gov The presence of the two methyl groups at the meta positions of the aniline ring sterically influences this conformation. For instance, the conformation of the N-H bond is observed to be anti to one of the 3-methyl groups and syn to the other. nih.gov

Comparing these substituted compounds to simpler analogues reveals the impact of the dimethyl substituents. The C—S—N—C torsion angle in N-(phenyl)-4-methylbenzenesulfonamide is -51.6 (3)°, while in N-(3-methylphenyl)-4-methylbenzenesulfonamide it is 56.7 (3)°. nih.gov The addition of a second methyl group at the 5-position in N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide results in a similar torsion angle of 56.8 (2)°, suggesting that the primary conformational influence comes from the single meta-substituent, with the second meta-substituent reinforcing this preference. nih.gov

The substituents also affect the dihedral angle between the two aromatic rings. In N-(3,5-dimethylphenyl)benzenesulfonamide, this angle is 54.6 (1)°. nih.gov In N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide, the angle is 53.9 (1)°. nih.gov These significant twists are a result of balancing steric hindrance from the substituents and the electronic effects within the molecule.

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|---|

| N-(phenyl)-4-methylbenzenesulfonamide | -51.6 (3) | - | nih.gov |

| N-(3-methylphenyl)-4-methylbenzenesulfonamide | 56.7 (3) | - | nih.gov |

| N-(3,5-dimethylphenyl)benzenesulfonamide | 67.9 (2) | 54.6 (1) | nih.gov |

| N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide | 56.8 (2) | 53.9 (1) | nih.gov |

Impact of Substituent Position (e.g., ortho, meta) on Crystal Structure

The position of substituents on the phenyl ring of N-aryl sulfonamides has a profound impact on the final crystal structure. nih.govresearchgate.net Even minor changes, such as moving a methyl group from an ortho to a meta position, can lead to different intermolecular interactions, resulting in crystallization in different space groups. nih.govresearchgate.net This phenomenon is observed when comparing the crystal structure parameters of various dimethylphenyl sulfonamide isomers.

For N-(3,5-dimethylphenyl)benzenesulfonamide (meta, meta-substituted), the C—SO₂—NH—C torsion angle is 67.9 (2)°. nih.gov This can be compared with ortho-substituted analogues such as N-(2,3-dimethylphenyl)benzenesulfonamide, N-(2,5-dimethylphenyl)benzenesulfonamide, and N-(2,6-dimethylphenyl)benzenesulfonamide, which have corresponding torsion angles of 71.0 (2)°, 62.7 (2)°, and -78.7 (2)°, respectively. nih.gov The significant variation in this angle, which defines the core molecular shape, is a direct consequence of the steric hindrance introduced by the ortho-methyl groups.

These conformational differences dictated by substituent position directly influence how the molecules pack in a crystal lattice. The primary intermolecular interaction governing the crystal packing in many sulfonamides is the N—H⋯O hydrogen bond, which links molecules into dimers or chains. nih.govnih.govnih.gov The specific geometry of these hydrogen bonds, and consequently the entire supramolecular structure, is dependent on the molecular conformation. For example, N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide features inversion-related dimers linked by N—H⋯O hydrogen bonds. nih.gov In contrast, other isomers with different substituent positions may form different packing motifs due to altered steric and electronic profiles that affect how the molecules can approach each other. mdpi.com Molecules that differ only by substituent position have been shown to crystallize in different systems (e.g., triclinic vs. monoclinic) as a result of these differing hydrogen-bond interactions. nih.govresearchgate.net

| Substituent Position | Compound Name | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|---|---|

| 2,3- (ortho, meta) | N-(2,3-dimethylphenyl)benzenesulfonamide | 71.0 (2) | 64.8 (1) | nih.gov |

| 2,5- (ortho, meta) | N-(2,5-dimethylphenyl)benzenesulfonamide | 62.7 (2) | 40.4 (1) | nih.gov |

| 2,6- (ortho, ortho) | N-(2,6-dimethylphenyl)benzenesulfonamide | -78.7 (2) | 44.9 (1) | nih.gov |

| 3,5- (meta, meta) | N-(3,5-dimethylphenyl)benzenesulfonamide | 67.9 (2) | 54.6 (1) | nih.gov |

Physicochemical Properties

The physicochemical properties of N-(3,5-dimethylphenyl)methanesulfonamide are crucial for its handling, purification, and for predicting its behavior in various chemical and biological systems. While extensive experimental data for this specific compound is not widely published, its properties can be predicted using computational models based on its structure. The following table summarizes some of the key predicted physicochemical properties.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 199.066699 g/mol |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 227 |

Structure Activity Relationship Sar Investigations

Elucidating the Role of the Amide Hydrogen in Molecular Recognition

The amide hydrogen (N-H) of the sulfonamide linkage in N-(3,5-dimethylphenyl)methanesulfonamide and related N-arylsulfonamides is a critical determinant of their biological activity. This hydrogen atom is thought to be pivotal for the molecule's alignment within a receptor's binding site, facilitating crucial molecular recognition events. The propensity of the amide group to engage in hydrogen bonding is a key factor in the spatial arrangement of proteins and nucleic acids, and it similarly governs the interaction of bioactive compounds with their receptors.

In the solid state, the amide hydrogen of N-(aryl)arylsulfonamides participates in intermolecular N-H···O hydrogen bonds, which dictates the crystal packing. In a biological context, this hydrogen bond donating capability allows the sulfonamide moiety to interact with hydrogen bond acceptor sites on a target protein, such as the carbonyl oxygen of an amino acid backbone or the oxygen of a carboxylate side chain.

Impact of Phenyl Ring Substituents on Biological Recognition Elements

The nature and position of substituents on the phenyl ring of N-phenylmethanesulfonamide derivatives significantly modulate their interaction with biological targets. The 3,5-dimethyl substitution pattern in the title compound is a specific example of how positional isomerism, steric hindrance, and electronic effects can fine-tune biological activity.

Positional Isomerism and Steric Effects

The positioning of the methyl groups on the phenyl ring has a profound impact on the biological activity of N-phenylmethanesulfonamides. Studies on related compounds have demonstrated that positional isomerism can dramatically alter efficacy and selectivity. For example, in a series of triaryl sulfonamides, moving a methyl group from the para to the meta position on a phenyl ring resulted in a compound with increased activity and selectivity for the cannabinoid receptor 2 (CB2). This highlights that even a subtle shift in the location of a substituent can lead to a more favorable interaction with the binding pocket of a receptor.

In another study concerning Schiff bases, it was observed that methyl groups substituted at the meta and para positions of the aryl ring conferred greater antifungal and antibacterial activity compared to their ortho-substituted counterparts. The steric bulk of an ortho substituent can force the molecule into a conformation that is less favorable for binding, whereas meta and para substituents may be better accommodated by the receptor. The 3,5-disubstitution pattern in this compound places the methyl groups in the meta positions, which may be an optimal arrangement to enhance biological activity by providing favorable steric interactions without causing significant hindrance.

Electronic Effects of Methyl Substituents

The two methyl groups at the 3 and 5 positions of the phenyl ring in this compound exert a notable electronic influence on the molecule. As electron-donating groups, they increase the electron density of the aromatic ring. This alteration in the electronic landscape of the phenyl ring can modulate its ability to participate in various non-covalent interactions with a biological target, such as π-π stacking or cation-π interactions.

Bioisosteric Replacements and Their Influence on Ligand-Target Interactions

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, bioisosteric modifications of the methylsulfonamide group or the phenyl ring substituents can lead to significant changes in ligand-target interactions.

Trifluoromethylsulfonamide vs. Methylsulfonamide Comparative Studies

The replacement of a methyl group with a trifluoromethyl group is a common bioisosteric strategy. The trifluoromethyl group is significantly more electronegative and has different steric requirements than a methyl group. In the context of the sulfonamide moiety, replacing the methylsulfonamide with a trifluoromethylsulfonamide can have complex effects on biological activity.

In a comparative study of indole-based inhibitors, the trifluoromethyl-substituted analogue was found to be less potent than the corresponding methyl-substituted compound. This difference in activity was not solely attributable to steric or electronic factors, suggesting that more nuanced interactions with the target protein were at play. The pKa of the N-H proton in a trifluoromethylsulfonamide is lower than that in a methylsulfonamide, making it a stronger hydrogen bond donor. This enhanced acidity can lead to altered binding interactions. The choice between a methylsulfonamide and a trifluoromethylsulfonamide is therefore context-dependent and must be evaluated on a case-by-case basis.

| Moiety | Electronic Effect | Steric Profile | Hydrogen Bond Donating Strength (N-H) |

| Methylsulfonamide | Weakly electron-donating | Smaller | Weaker |

| Trifluoromethylsulfonamide | Strongly electron-withdrawing | Larger | Stronger |

Cyclopropyl Group Integration and Bioactivity Modulation

The cyclopropyl group is another valuable bioisostere that can be used to modulate the properties of this compound. It can serve as a bioisosteric replacement for a methyl group in the sulfonamide moiety or for substituents on the phenyl ring. The rigid, three-dimensional structure of the cyclopropyl ring can introduce conformational constraints and provide unique steric and electronic properties.

In the design of acylsulfonamide inhibitors, the incorporation of a cyclopropyl ring has been shown to increase potency. The cyclopropyl group can favorably interact with specific pockets within the enzyme's active site. As a bioisostere for a methyl group, the cyclopropyl moiety offers a similar lipophilicity but with a distinct spatial arrangement that can lead to enhanced binding affinity. The integration of a cyclopropyl group into the structure of this compound or its analogs represents a promising avenue for modulating its bioactivity.

| Bioisosteric Replacement | Rationale | Potential Impact on Bioactivity |

| Methyl -> Cyclopropyl (on sulfonamide) | Introduce conformational rigidity, alter steric profile | Enhance binding affinity by optimizing interactions with hydrophobic pockets |

| Methyl -> Cyclopropyl (on phenyl ring) | Modify steric and electronic properties of the aromatic ring | Modulate receptor selectivity and potency |

Conformational Flexibility and Its Role in Structure-Activity Relationships

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For a molecule to bind effectively to a receptor or enzyme, it must adopt a specific orientation, often referred to as the bioactive conformation. The ability of a molecule to adopt this conformation, a concept known as conformational flexibility, plays a pivotal role in its structure-activity relationship (SAR). A molecule that can readily assume the bioactive conformation is more likely to exhibit higher potency. Conversely, conformations that are sterically or electronically unfavorable for binding can lead to reduced or no activity.

While direct studies detailing the full conformational landscape and its impact on the biological activity of this compound are not extensively available, analysis of its structural analogs provides valuable insights into the conformational parameters that are likely to influence its SAR. X-ray crystallography studies on closely related N-aryl-arylsulfonamides reveal specific spatial arrangements of the phenyl and sulfonamide moieties, which are crucial for understanding the potential bioactive conformations.

For instance, the crystal structure of the related compound, N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide, demonstrates a specific bent conformation at the sulfur atom. The torsion angle of the C-SO₂-NH-C segment, a key conformational parameter, is 56.8(2)°. This deviation from a planar structure highlights the inherent non-planar nature of this class of compounds. The two benzene (B151609) rings in this molecule are tilted relative to each other by a dihedral angle of 53.9(1)°. This twisted arrangement is a common feature among N-arylsulfonamides and is believed to be important for fitting into the binding pockets of target proteins.

| Compound | C1—SO₂—NH—C7 Torsion Angle (°) | Dihedral Angle Between Benzene Rings (°) |

|---|---|---|

| N-(3,5-dimethylphenyl)4-methylbenzenesulfonamide | 56.8 (2) | 53.9 (1) |

| N-(phenyl)4-methylbenzenesulfonamide | -51.6 (3) | 68.4 (1) |

| N-(3-methylphenyl)4-methylbenzenesulfonamide | 56.7 (3) | 83.9 (1) |

| N-(3,5-dimethylphenyl)benzenesulfonamide | 67.9 (2) | 54.6 (1) |

| N-(2,5-dimethylphenyl)4-methylbenzenesulfonamide | -61.0 (2) | 49.4 (1) |

| N-(3,4-dimethylphenyl)4-methylbenzenesulfonamide | -61.8 (2) | 47.8 (1) |

Mechanistic Aspects of Biological Activity

Interaction with Molecular Targets

The efficacy of a therapeutic compound is defined by its interaction with specific molecular targets. For derivatives of N-(3,5-dimethylphenyl)methanesulfonamide, these targets include enzymes and components of cellular signaling pathways that are often dysregulated in disease states.

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs). nih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com This process is vital for pH regulation and various physiological processes. mdpi.com In cancer cells, certain CA isoforms (e.g., CA IX and XII) are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govmdpi.com

The general mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.com This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. tandfonline.com The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are influenced by the chemical nature of the substituent attached to the sulfonamide group. mdpi.comnih.gov While the sulfonamide class is a prominent inhibitor of CAs, specific inhibitory studies focusing on this compound itself are not extensively detailed in current literature. However, research on various sulfonamide derivatives continues to demonstrate potent, and in some cases isoform-selective, inhibition of human carbonic anhydrases. mdpi.comnih.gov

Derivatives of this compound have been shown to exert their biological effects, particularly anticancer activities, by modulating critical cellular signaling pathways that regulate cell growth, apoptosis (programmed cell death), and metastasis. acs.orgfrontiersin.org

One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. acs.orgnih.gov The MAPK pathway transduces extracellular signals into the cell, influencing processes like cell proliferation, differentiation, and survival. nih.gov For instance, a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) was found to significantly inhibit the migration and invasion of renal cancer cells by modulating the p38 MAPK signaling pathway. acs.org The anti-proliferative effects of related compounds are often linked to their ability to induce cell cycle arrest. nih.govnih.gov Studies on dual-target inhibitors derived from a similar chemical scaffold show that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of antimitotic agents that interfere with microtubule function. nih.govacs.org

Furthermore, these compounds can trigger the intrinsic apoptotic pathway. Heat shock protein 27 (Hsp27), a key target, exerts its protective effects by interfering with multiple points in apoptotic pathways, such as blocking the release of cytochrome c from mitochondria and inhibiting the activation of pro-caspase 9 and caspase 3. nih.gov By inhibiting Hsp27, this compound derivatives can dismantle this protective mechanism, making cancer cells more susceptible to apoptosis. nih.govnih.gov

Protein-Ligand Binding Studies

Understanding the physical interaction between a compound (ligand) and its protein target is fundamental to elucidating its mechanism of action and for rational drug design.

Predicting the strength of the interaction, or binding affinity, between a ligand and a protein is a central goal in drug discovery. arxiv.org Various computational and experimental methods are employed for this purpose.

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govsemanticscholar.org Docking algorithms generate multiple poses and use scoring functions to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). nih.govniscair.res.in These studies have been successfully used to predict the binding of sulfonamide derivatives to targets like carbonic anhydrase and tubulin. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a series of compounds with their 3D physicochemical properties (steric and electrostatic fields). researchgate.net These models can be robust predictive tools for estimating the binding affinity of new analogues. researchgate.net For sulfonamides, QSAR analyses suggest that factors like sulfonamide acidity, hydrophobicity, and steric bulk are key determinants of high-affinity binding. nih.govresearchgate.net

Experimental Approaches:

Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a protein. It is a powerful method for determining dissociation constants (Kd) in competitive binding assays. nih.gov

Ultrafiltration and Equilibrium Dialysis: These methods physically separate the free drug from the protein-bound drug using a semipermeable membrane, allowing for the direct measurement of the unbound fraction. nih.govmdpi.com This is crucial for understanding pharmacokinetics, as generally only the unbound drug is considered biologically active. nih.govnih.gov

The specific interactions within the protein's active site dictate the binding affinity and selectivity of a ligand. For derivatives of this compound, binding modes have been investigated primarily through molecular docking simulations. nih.gov

In the case of tubulin inhibition, molecular docking suggests that these compounds can occupy the colchicine (B1669291) binding site. nih.gov The interactions within this pocket are critical for destabilizing microtubule polymerization. The binding of sulfonamides to protein targets is often stabilized by a network of non-covalent interactions. nih.govacs.org These can include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group (SO₂) and the N-H group can act as hydrogen bond acceptors and donors, respectively, forming crucial links with amino acid residues in the active site. nih.govacs.org

Hydrophobic Interactions: The dimethylphenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket.

π-π Stacking: Aromatic rings on the ligand can stack with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp), contributing to binding stability. nih.gov

Crystal structures of related sulfonamides bound to their targets reveal that the sulfonyl oxygens can form extensive networks of interactions with the protein backbone and side chains, highlighting their importance for high-affinity binding. nih.govacs.org

Investigation of Dual-Targeting Mechanisms (e.g., Hsp27 and Tubulin)

A significant area of research for compounds related to this compound is their ability to act as dual-target inhibitors, simultaneously modulating both Heat shock protein 27 (Hsp27) and tubulin. nih.govnih.gov This dual-action approach is a promising strategy in cancer therapy, as it can create a synergistic anticancer effect from a single agent. nih.gov

Hsp27 is a chaperone protein that is overexpressed in many cancers in response to stress, such as chemotherapy, contributing significantly to drug resistance. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division; tubulin inhibitors are a classic and effective class of chemotherapeutic agents. nih.govbohrium.com

Research has shown that lead compounds identified through proteomic approaches can bind to both Hsp27 and tubulin. nih.gov Systematic optimization of these lead structures has led to the development of derivatives with significantly enhanced potency. Interestingly, structural modifications can dissect the dual-targeting effects. For example, substituting a methanesulfonamide group with a larger ethanesulfonamide (B75362) or benzylsulfonamide group was found to be detrimental to Hsp27 inhibition while not affecting the compound's ability to target tubulin. nih.gov This suggests that a smaller sulfonamide moiety is preferred for Hsp27 inhibition. nih.gov

Conversely, other modifications, such as the introduction of a 2,5-dimethoxybenzyl group, can dramatically increase tubulin inhibition while diminishing the effect on Hsp27. acs.org The most potent analogues are those that retain a balance of strong inhibition against both targets, leading to powerful anti-proliferative activity at nanomolar concentrations. nih.govacs.org This dual mechanism—disrupting the cellular cytoskeleton via tubulin inhibition while simultaneously blocking the pro-survival function of Hsp27—represents a powerful strategy to induce cancer cell cycle arrest and apoptosis. nih.govnih.gov

Table of Inhibitory Activities for Dual-Targeting Compounds

Below is a summary of research findings on the inhibitory effects of this compound derivatives on their molecular targets.

| Compound | Target | Activity/Measurement | Finding | Reference |

| N-methylmethanesulfonamide derivative (Compound 5) | Hsp27 | Chaperone Function Assay | Inhibited Hsp27 function by 27% at 10 µM. | nih.gov |

| N-methylethanesulfonamide derivative (Compound 10) | Hsp27 | Chaperone Function Assay | Showed no inhibitory activity against Hsp27 at 10 µM. | nih.gov |

| N-methylbenzylsulfonamide derivative (Compound 12) | Hsp27 | Chaperone Function Assay | Showed no inhibitory activity against Hsp27 at 10 µM. | nih.gov |

| N-methylmethanesulfonamide derivative (Compound 5) | Tubulin | Polymerization Assay | Potent inhibitor of tubulin polymerization. | nih.gov |

| N-methylethanesulfonamide derivative (Compound 10) | Tubulin | Polymerization Assay | Potent inhibitor of tubulin polymerization, comparable to lead compound. | nih.gov |

| Third-generation derivative (Compound 20) | Hsp27 & Tubulin | Enzymatic Assays | Showed weak Hsp27 inhibition but strong tubulin inhibition. | nih.gov |

| Third-generation derivative (Compound 22) | Hsp27 & Tubulin | Enzymatic Assays | Retained significant Hsp27 inhibition and showed a significant increase in tubulin inhibition. | nih.govacs.org |

| First-generation derivative (Compound 49) | Hsp27 & Tubulin | Enzymatic Assays | Showed strong Hsp27 inhibition (29% at 5 µM) and minimal tubulin inhibitory activity. | nih.gov |

Modulation of Neurological Functions by Sulfonamide Derivatives

The sulfonamide functional group is a versatile pharmacophore that has been integral to the development of a wide array of therapeutic agents targeting the central nervous system (CNS). nih.gov While the specific compound this compound is not extensively detailed in neurological research literature, the broader class of sulfonamide and N-aryl sulfonamide derivatives demonstrates significant modulation of neurological functions through several key mechanisms. These mechanisms primarily involve interaction with ion channels, inhibition of critical enzymes, and potential neuroprotective pathways. nih.govnih.gov

Modulation of Voltage-Gated Ion Channels

A primary mechanism by which sulfonamide derivatives impact neurological function is through the modulation of voltage-gated ion channels, which are fundamental to neuronal excitability and signal transmission. nih.govresearchgate.net

Sodium Channels (NaV): Aryl sulfonamides have been identified as potent, isoform-selective inhibitors of voltage-gated sodium channels, particularly the NaV1.7 and NaV1.6 isoforms. nih.govacs.org The NaV1.7 channel, predominantly expressed in the peripheral nervous system, is crucial for pain sensation. nih.govacs.org Loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to feel pain, highlighting its importance as a therapeutic target. acs.org Certain aryl sulfonamides bind to a unique site in the voltage sensor domain 4 (VSD4) of NaV1.7, which is distinct from the pore-binding sites of local anesthetics. nih.gov Selective inhibition of NaV1.6, which is highly expressed on excitatory neurons, is a recognized strategy for treating epilepsy. acs.org

Potassium Channels (KV): In high-throughput screening, compounds featuring a biaryl-sulfonamide motif have been discovered to act as openers of voltage-gated potassium channels. nih.govresearchgate.net These compounds appear to bind to the voltage-sensor domain, promoting an open state of the channel. nih.govresearchgate.net By opening potassium channels, which dampen neuronal activity, and simultaneously blocking action potential-generating sodium channels, these sulfonamides can effectively reduce neuronal excitability. nih.govresearchgate.net This dual action presents a promising scaffold for developing new excitability-reducing pharmaceuticals. nih.gov

Enzyme Inhibition in the CNS

Sulfonamide derivatives are well-established inhibitors of several enzymes that play crucial roles in neurological processes.

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases. mdpi.comnih.gov CAs catalyze the reversible hydration of CO2 and are widely distributed in the brain, where they are vital for maintaining pH balance and other physiological processes. mdpi.comnih.gov Inhibition of specific CA isoforms (e.g., hCA II) is a therapeutic strategy for conditions like epilepsy and glaucoma. mdpi.comnih.gov The antiepileptic drug Topiramate, a sulfamate-containing sugar derivative, is a potent CA II inhibitor, and this action is considered relevant to its anticonvulsant effect. researchgate.net Some sulfonamide derivatives show high selectivity for different CA isoforms, which is crucial for targeted drug design. mdpi.comnih.gov

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, sulfonamide-based compounds have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netmdpi.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com By inhibiting them, sulfonamide derivatives can increase synaptic levels of acetylcholine, a key strategy for improving cognitive function in Alzheimer's patients. mdpi.com

Sepiapterin (B94604) Reductase: Research has shown that some sulfonamide drugs can inhibit sepiapterin reductase, an enzyme involved in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). eurekalert.org BH4 is an essential cofactor for the production of key neurotransmitters, including dopamine (B1211576) and serotonin. eurekalert.org By inhibiting this enzyme, sulfonamides can decrease the levels of these neurotransmitters, a mechanism that may explain certain neurological side effects associated with this class of drugs. eurekalert.org

Neuroprotective Mechanisms

Beyond direct modulation of channels and enzymes, sulfonamide derivatives have demonstrated potential neuroprotective properties. Studies have shown that certain bis-sulfonamide compounds can protect neuronal cells from oxidative stress-induced death. nih.gov The proposed mechanisms include the restoration of mitochondrial membrane potential, reduction of intracellular oxidative stress, and enhancement of SIRT1 (Sirtuin-1) activity. nih.gov SIRT1 is an NAD-dependent deacetylase with known roles in cellular protection and longevity. nih.gov Furthermore, some sulfonamides have been reported to reduce the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease. researchgate.net

The table below summarizes the neurological targets modulated by various sulfonamide derivatives and the associated functional outcomes.

| Neurological Target | Class of Sulfonamide Derivative | Mechanism of Action | Functional Outcome | Associated Conditions |

| Voltage-Gated Sodium Channel (NaV1.7) | Aryl sulfonamides | Selective inhibition; binds to Voltage Sensor Domain 4 (VSD4) | Reduced neuronal excitability | Pain |

| Voltage-Gated Sodium Channel (NaV1.6) | Aryl sulfonamides | Selective inhibition | Reduced excitability of excitatory neurons | Epilepsy |

| Voltage-Gated Potassium Channel (KV) | Biaryl sulfonamides | Channel opening; binds to voltage-sensor domain | Reduced neuronal excitability | General hyperexcitability disorders |

| Carbonic Anhydrase (e.g., hCA II) | Various sulfonamides | Inhibition of enzyme activity | Alteration of pH balance, fluid secretion | Epilepsy, Glaucoma |

| Butyrylcholinesterase (BChE) | Sulfonamide-based inhibitors | Inhibition of enzyme activity | Increased acetylcholine levels | Alzheimer's Disease |

| Sepiapterin Reductase | Various sulfonamides | Inhibition of enzyme activity | Decreased synthesis of Dopamine, Serotonin | Potential for neurological side effects |

| SIRT1 (Sirtuin-1) | Bis-sulfonamides | Enhanced activity | Neuroprotection, reduced oxidative stress | Neurodegenerative Diseases |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical investigations use the principles of quantum mechanics to model molecular properties. uwo.ca These methods are fundamental to understanding the electronic structure and stability of molecules like N-(3,5-dimethylphenyl)methanesulfonamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed for geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net

For this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Schrödinger equation to minimize the total energy of the system by adjusting the positions of the atoms. This process continues until a stationary point on the potential energy surface is found, representing the optimized geometry. Such studies on related sulfonamide compounds have revealed key structural features, such as the bent geometry at the sulfur atom and the relative orientations of the aromatic rings. nih.govnih.gov For instance, in the related N-(3,5-Dimethylphenyl)benzenesulfonamide, the molecule is bent at the sulfur atom with a C—SO2—NH—C torsion angle of 67.9 (2)°. nih.gov A similar conformation would be expected for this compound.

Table 1: Representative Theoretical Geometric Parameters for this compound from a DFT Optimization This table is illustrative and shows the type of data obtained from a DFT geometry optimization. Actual values would be determined by specific calculation parameters.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| Bond Length | S-N | ~1.66 Å |

| Bond Length | S-C (methyl) | ~1.78 Å |

| Bond Length | N-C (aryl) | ~1.43 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | O=S-N | ~107° |

| Dihedral Angle | C(methyl)-S-N-C(aryl) | ~60-70° |

Once the geometry is optimized, DFT can be used to analyze the electronic structure of this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of atomic charges.

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests the molecule is more reactive.

Atomic charge calculations, such as Mulliken population analysis, determine the partial charge distribution across the molecule. This information helps identify electrophilic (positive) and nucleophilic (negative) sites, which is vital for predicting how the molecule will interact with other reagents. In sulfonamides, the sulfur and oxygen atoms are typically electron-deficient, while the nitrogen and aromatic ring can be electron-rich.

Table 2: Representative Theoretical Electronic Properties for this compound This table is illustrative and shows the type of data obtained from an electronic structure analysis. Actual values would depend on the specific DFT functional and basis set used.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

| Mulliken Charge on S | Positive | Indicates an electrophilic center |

| Mulliken Charge on O | Negative | Indicates nucleophilic centers |

| Mulliken Charge on N | Negative | Indicates a nucleophilic center |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical methods provide a static picture of the lowest-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ucr.edu

By analyzing the simulation trajectory, researchers can identify the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a vacuum or in a solvent). This provides a deeper understanding of the molecule's structural dynamics, which can be crucial for its biological activity.

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in drug discovery and molecular biology for predicting how a small molecule (a ligand) might interact with a biological macromolecule, such as a protein or enzyme. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.combiointerfaceresearch.com In the context of this compound, docking studies would be used to predict how it might fit into the binding site of a specific target protein.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site, evaluating each pose using a scoring function. The scoring function estimates the binding affinity, and the pose with the best score is predicted as the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov

The scoring function used in docking provides a rapid estimation of binding affinity, often expressed as a docking score in units of kcal/mol. researchgate.net A more negative score generally indicates a more favorable predicted binding affinity. These scores allow for the ranking of different compounds or different binding poses of the same compound.

For a more accurate prediction, advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses, often in conjunction with MD simulations. These methods provide a more rigorous calculation of the binding free energy, which is a more reliable predictor of the strength of the protein-ligand interaction. The analysis of the binding mode involves identifying the specific amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonding, pi-stacking, van der Waals forces).

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target This table is a hypothetical example of how docking results would be presented. The protein target and results are for illustrative purposes only.

| Parameter | Value/Description |

|---|---|

| Hypothetical Protein Target | e.g., Human Carbonic Anhydrase II |

| Docking Score | e.g., -7.5 kcal/mol |

| Predicted Binding Affinity (Ki) | e.g., Low micromolar (µM) range |

| Key Interacting Residues | Hydrogen bond with Histidine 94 |

| Hydrophobic interaction with Valine 121 | |

| van der Waals contacts with Leucine 198 |

Applications in Fundamental Organic Synthesis and Chemical Biology Research

Utility as a Synthetic Reagent for Complex Molecule Construction

There is a notable lack of specific examples in the reviewed literature detailing the use of N-(3,5-dimethylphenyl)methanesulfonamide as a key building block or reagent in the total synthesis of complex natural products or other intricate molecular architectures. While sulfonamides, in general, are utilized in organic synthesis, for instance as protecting groups for amines or as directing groups in C-H activation reactions, specific studies highlighting the utility of the this compound moiety in these roles for the construction of complex molecules were not identified. Research on closely related structures, such as N-(3,5-dimethylphenyl)benzenesulfonamide, has focused primarily on their synthesis and crystallographic characterization rather than their application as synthetic reagents.

Role in the Development of Advanced Organic Synthesis Methodologies

No significant research was found that positions this compound as a central component in the development of novel or advanced methodologies in organic synthesis. The development of new synthetic methods often involves the use of novel catalysts, reagents, or substrate classes. The available literature does not indicate that this compound has played a pivotal role in such methodological advancements.

Application as a Probe for Studying Biochemical Pathways

The application of this compound as a chemical probe for the investigation of biochemical pathways is not described in the accessible scientific literature. Chemical probes are specialized molecules, often incorporating reporter groups like fluorophores or reactive moieties, designed to interact with specific biological targets to elucidate their function. There is no evidence to suggest that this compound has been developed or utilized for such purposes.

Contribution to the Understanding of Disease Mechanisms at a Molecular Level

While various sulfonamide derivatives have been investigated as therapeutic agents, for example as inhibitors of specific enzymes, there is a lack of specific research linking this compound to the elucidation of disease mechanisms at a molecular level. Studies on other methanesulfonamide-containing compounds have shown biological activity, for instance as HMG-CoA reductase inhibitors, but these are structurally distinct from this compound. No dedicated studies on the interaction of this compound with biological targets to understand disease pathology were identified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.